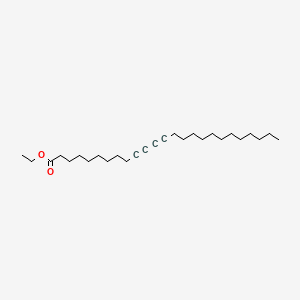

Ethyl 10,12-pentacosadiynoate

Description

Ethyl 10,12-pentacosadiynoate (C27H44O2) is an ester derivative of 10,12-pentacosadiynoic acid (PCDA; C25H42O2), a conjugated diyne fatty acid. It is synthesized via esterification of PCDA with ethanol, a process analogous to the preparation of mthis compound (C26H44O2) using methanol . The ethyl ester is notable for its role in polydiacetylene (PDA)-based biosensors, where its structural properties influence chromatic responses to environmental stimuli .

Properties

IUPAC Name |

ethyl pentacosa-10,12-diynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSISYIOWXSUHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl pentacosa-10,12-diynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl pentacosa-10,12-diynoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with 10,12-Pentacosadiynoic Acid (PCDA)

Key Differences :

Comparison with Mthis compound

Functional Impact :

Comparison with Shorter-Chain Diynoates (e.g., 10,12-Octadecadiynoic Acid)

Structural Influence :

- Longer chains in this compound provide stronger van der Waals interactions, stabilizing PDA matrices .

Comparison with Pheromone Analogues (e.g., Hexadecadienals)

| Property | This compound | (E,E)-10,12-Hexadecadienal |

|---|---|---|

| Functional Group | Ester | Aldehyde |

| Volatility | Low | High |

| Biological Role | Non-pheromonic (synthetic sensors) | Sex pheromone in moths |

Key Insight :

- The ester’s low volatility and lack of aldehyde functionality make it unsuitable for pheromone applications but ideal for stable sensor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.